molecular formula C7H5NO2 B14069052 2-Isocyanatophenol

2-Isocyanatophenol

Cat. No.: B14069052
M. Wt: 135.12 g/mol
InChI Key: OTRGSHJAEDLEFZ-UHFFFAOYSA-N
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Description

2-Isocyanatophenol: is an organic compound with the molecular formula C7H5NO2 and a molecular weight of 135.12 g/mol . . This compound is characterized by the presence of both an isocyanate group (-NCO) and a hydroxyl group (-OH) attached to a benzene ring. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatophenol can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phosgene (COCl2) to produce this compound . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired product. This reaction requires careful handling due to the hazardous nature of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient methods. For example, the reaction of 2-aminophenol with phenyl chloroformate under controlled conditions can produce this compound with high yield and purity . This method is preferred due to its lower toxicity and ease of handling compared to phosgene-based methods.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism of action of 2-Isocyanatophenol involves its ability to react with nucleophiles, such as amino acids in proteins. The isocyanate group (-NCO) can form covalent bonds with nucleophilic residues, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • Phenyl isocyanate
  • Methyl isocyanate
  • Ethyl isocyanate
  • 2-Isocyanatoethylbenzene

Comparison: 2-Isocyanatophenol is unique due to the presence of both an isocyanate group and a hydroxyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isocyanates, which typically lack the hydroxyl group . The hydroxyl group also enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

2-isocyanatophenol

InChI

InChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H

InChI Key

OTRGSHJAEDLEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)O

Origin of Product

United States

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